molecular formula C20H18N2O4 B14137648 N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide CAS No. 903854-25-1

N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B14137648
CAS No.: 903854-25-1
M. Wt: 350.4 g/mol
InChI Key: UJPHVDUBFBPOCR-UHFFFAOYSA-N
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Description

N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl moiety can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis through the activation of the p53–p21 pathway . This pathway is crucial for regulating cell growth and preventing tumor development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

CAS No.

903854-25-1

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c23-15-9-7-14(8-10-15)11-12-21-19(24)16-4-1-2-5-17(16)22-20(25)18-6-3-13-26-18/h1-10,13,23H,11-12H2,(H,21,24)(H,22,25)

InChI Key

UJPHVDUBFBPOCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)O)NC(=O)C3=CC=CO3

solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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